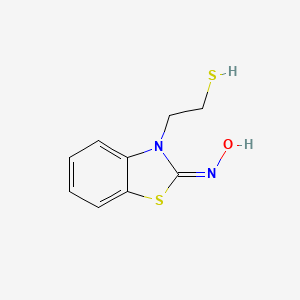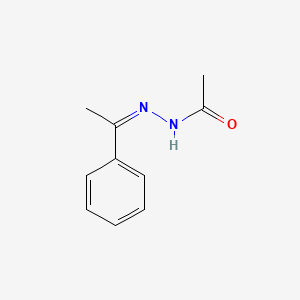![molecular formula C17H16N2O3 B5911350 3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide](/img/structure/B5911350.png)
3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide is a complex organic compound characterized by its unique structure, which includes both hydroxyl and amide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,5-dihydroxybenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Phenylbutenylidene Group: The next step involves the introduction of the phenylbutenylidene group through a condensation reaction with 4-phenylbut-3-en-2-one. This step is typically carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in oxidative stress and inflammation.
Modulate Signaling Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis.
Bind to Receptors: It can bind to specific receptors, influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxy-N(4-hydroxyphenyl)benzamide: Similar structure but with an additional hydroxyl group on the phenyl ring.
2,3-Dimethoxybenzamides: Differ in the substitution pattern on the benzene ring.
3-Acetoxy-2-methylbenzamides: Differ in the functional groups attached to the benzene ring.
Uniqueness
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide is unique due to its specific combination of functional groups and the presence of the phenylbutenylidene moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(7-8-13-5-3-2-4-6-13)18-19-17(22)14-9-15(20)11-16(21)10-14/h2-11,20-21H,1H3,(H,19,22)/b8-7+,18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPCEMTVZKIHHD-COKRBVQGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-FLUORO-2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]ETHAN-1-ONE](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-[(Z)-(4-Tert-butylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)

![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B5911301.png)
![2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide](/img/structure/B5911320.png)

![[(Z)-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate](/img/structure/B5911324.png)
![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
